molecular formula C11H19NO B13210330 2-[1-(Aminomethyl)cyclopropyl]bicyclo[4.1.0]heptan-2-ol

2-[1-(Aminomethyl)cyclopropyl]bicyclo[4.1.0]heptan-2-ol

Cat. No.: B13210330
M. Wt: 181.27 g/mol
InChI Key: DLAUHMYMZDMWLI-UHFFFAOYSA-N
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Description

2-[1-(Aminomethyl)cyclopropyl]bicyclo[410]heptan-2-ol is a complex organic compound with the molecular formula C₁₁H₁₉NO This compound is characterized by a bicyclo[410]heptane structure, which includes a cyclopropyl group and an aminomethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Aminomethyl)cyclopropyl]bicyclo[4.1.0]heptan-2-ol typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . The reaction conditions often include:

    Catalysts: Pt(II) or Au(I)

    Solvents: Commonly used solvents include dichloromethane or toluene.

    Temperature: Reactions are usually conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Aminomethyl)cyclopropyl]bicyclo[4.1.0]heptan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[1-(Aminomethyl)cyclopropyl]bicyclo[4.1.0]heptan-2-ol has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(Aminomethyl)cyclopropyl]bicyclo[4.1.0]heptan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.1.0]heptane derivatives: These compounds share a similar bicyclic structure but may have different substituents.

    Cyclopropylamines: Compounds with a cyclopropyl group and an amine functional group.

    Aminomethyl derivatives: Compounds with an aminomethyl group attached to different core structures.

Uniqueness

2-[1-(Aminomethyl)cyclopropyl]bicyclo[4.1.0]heptan-2-ol is unique due to its combination of a bicyclo[4.1.0]heptane core with a cyclopropyl and aminomethyl substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

2-[1-(aminomethyl)cyclopropyl]bicyclo[4.1.0]heptan-2-ol

InChI

InChI=1S/C11H19NO/c12-7-10(4-5-10)11(13)3-1-2-8-6-9(8)11/h8-9,13H,1-7,12H2

InChI Key

DLAUHMYMZDMWLI-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC2C(C1)(C3(CC3)CN)O

Origin of Product

United States

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